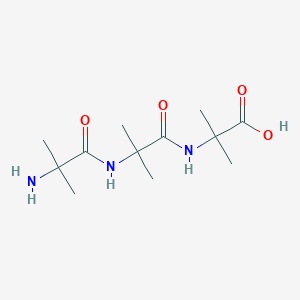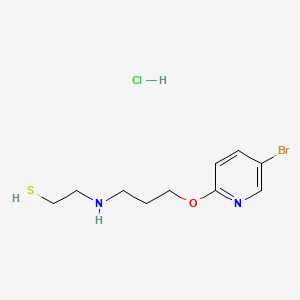
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride is a complex organic compound with a molecular formula of C12H20BrClN2OS This compound is known for its unique structure, which includes a brominated pyridine ring and an ethanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-pyridinol, is brominated using bromine in the presence of a suitable solvent to form 5-bromo-2-pyridinol.
Etherification: The brominated pyridinol is then reacted with 3-chloropropanol in the presence of a base to form 5-bromo-2-pyridyloxypropyl chloride.
Amination: The resulting compound is then reacted with ethanethiol in the presence of a base to form the desired product, Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of organic synthesis, such as maintaining reaction conditions and purity, are applicable.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The brominated pyridine ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Limited use due to its specialized nature, but it can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol, 2-(3-(5-chloro-2-pyridyloxy)propyl)amino-, hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Ethanethiol, 2-(3-(5-fluoro-2-pyridyloxy)propyl)amino-, hydrochloride: Similar structure but with a fluorine atom instead of bromine.
Ethanethiol, 2-(3-(5-iodo-2-pyridyloxy)propyl)amino-, hydrochloride: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride lies in its brominated pyridine ring, which can provide distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific research applications where bromine’s properties are desired.
Propiedades
Número CAS |
41287-47-2 |
|---|---|
Fórmula molecular |
C10H16BrClN2OS |
Peso molecular |
327.67 g/mol |
Nombre IUPAC |
2-[3-(5-bromopyridin-2-yl)oxypropylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C10H15BrN2OS.ClH/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-15;/h2-3,8,12,15H,1,4-7H2;1H |
Clave InChI |
RLWXDHRFFALFFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)OCCCNCCS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


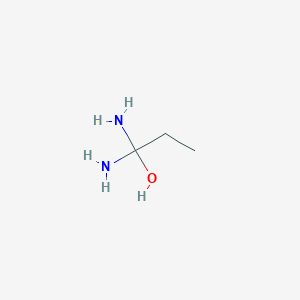
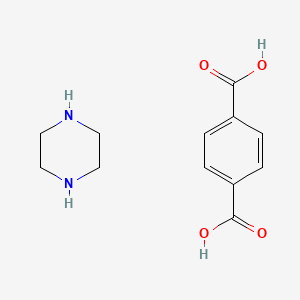
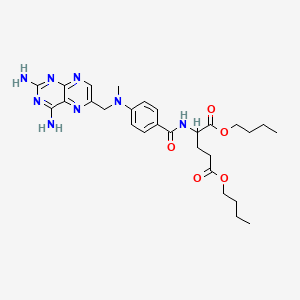

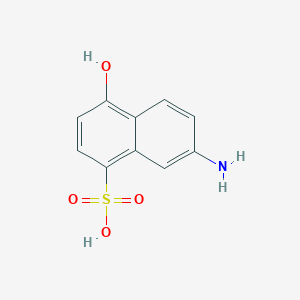
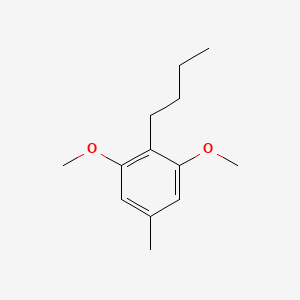

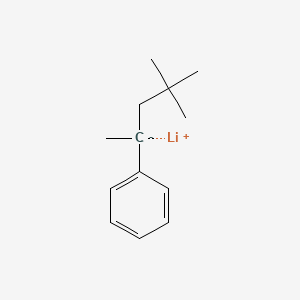

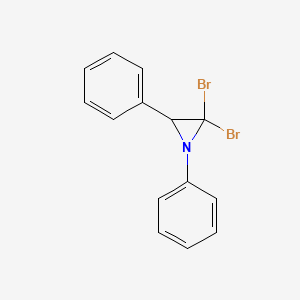

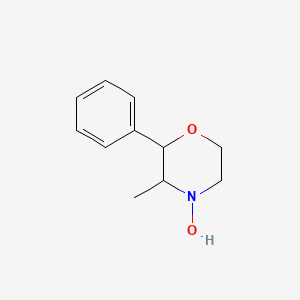
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
